molecular formula C8H14O B14672352 [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol CAS No. 50870-36-5

[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol

Cat. No.: B14672352
CAS No.: 50870-36-5
M. Wt: 126.20 g/mol
InChI Key: WCGADOFATYITBP-YUMQZZPRSA-N
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Description

[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is a chiral organic compound with a cyclohexene ring structure. It is characterized by the presence of a hydroxyl group (-OH) attached to a methylene group (-CH2-) and a methyl group (-CH3) at specific positions on the cyclohexene ring. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-Methylcyclohex-3-en-1-one with a chiral reducing agent like ®-CBS catalyst can yield the desired alcohol with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and selective reduction of the precursor compounds. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.

Major Products Formed

    Oxidation: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-one or (1R,2S)-2-Methylcyclohex-3-en-1-al.

    Reduction: Formation of (1R,2S)-2-Methylcyclohexane.

    Substitution: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-yl derivatives with various functional groups.

Scientific Research Applications

[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Methylcyclohex-3-en-1-one: A ketone analog with similar structural features but different reactivity.

    (1R,2S)-2-Methylcyclohex-3-en-1-al: An aldehyde analog with distinct chemical properties.

    (1R,2S)-2-Methylcyclohexane: A fully saturated analog with different chemical behavior.

Uniqueness

[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

50870-36-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

[(1R,2S)-2-methylcyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2,4,7-9H,3,5-6H2,1H3/t7-,8-/m0/s1

InChI Key

WCGADOFATYITBP-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1C=CCC[C@H]1CO

Canonical SMILES

CC1C=CCCC1CO

Origin of Product

United States

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